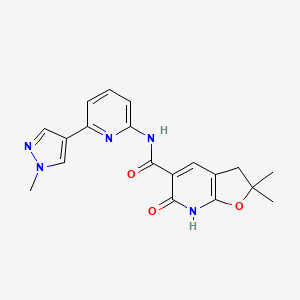

Irak4-IN-24

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H19N5O3 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)-2-pyridinyl]-6-oxo-3,7-dihydrofuro[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C19H19N5O3/c1-19(2)8-11-7-13(17(26)23-18(11)27-19)16(25)22-15-6-4-5-14(21-15)12-9-20-24(3)10-12/h4-7,9-10H,8H2,1-3H3,(H,23,26)(H,21,22,25) |

InChI Key |

OLOFOTRUTYUWBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)NC(=O)C(=C2)C(=O)NC3=CC=CC(=N3)C4=CN(N=C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Irak4-IN-24

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signal transduction pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has positioned it as a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of IRAK4 inhibitors, with a specific focus on the compound Irak4-IN-24, also identified as IRAK-4 protein kinase inhibitor 2. This document details the biochemical and potential cellular effects of this inhibitor, presents relevant quantitative data, and outlines detailed experimental protocols for its characterization.

Introduction: The Central Role of IRAK4 in Innate Immunity

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R families. Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits IRAK4.[1] The recruitment of IRAK4 to the receptor complex is a critical initiating event in the downstream signaling cascade.

IRAK4's primary function is to phosphorylate and activate other members of the IRAK family, particularly IRAK1 and IRAK2.[2] This phosphorylation event triggers a cascade of downstream signaling events, including the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1] TRAF6 activation ultimately leads to the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[3][4] Given its upstream position and essential kinase activity in this pathway, the inhibition of IRAK4 presents a potent strategy for dampening aberrant inflammatory responses.

This compound: A Potent Inhibitor of IRAK4 Kinase Activity

This compound, also known to the scientific community as IRAK-4 protein kinase inhibitor 2, has been identified as a potent inhibitor of the kinase activity of IRAK4. By targeting the enzymatic function of IRAK4, this small molecule effectively blocks the phosphorylation of its downstream substrates, thereby interrupting the inflammatory signaling cascade at its origin.

Biochemical Activity

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the IRAK4 enzyme. This has been quantified through in vitro biochemical assays, which measure the ability of the compound to prevent the phosphorylation of a substrate by purified IRAK4 enzyme.

| Compound Name | Synonym | Target | Assay Type | IC50 | Reference |

| This compound | IRAK-4 protein kinase inhibitor 2 | IRAK4 | Biochemical Kinase Assay | 4 µM | |

| IRAK1 | Biochemical Kinase Assay | <10 µM |

Table 1: Biochemical Activity of this compound

Signaling Pathways and Mechanism of Inhibition

The inhibitory action of this compound directly impacts the TLR and IL-1R signaling pathways. The following diagram illustrates the central role of IRAK4 and the point of intervention for an inhibitor like this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize IRAK4 inhibitors. While specific data for this compound in cellular and in vivo models is not publicly available, the following protocols represent standard assays used in the field for evaluating the efficacy of IRAK4 inhibitors.

Biochemical Kinase Assay (Representative Protocol)

This protocol is a representative example of how the IC50 value for an IRAK4 inhibitor is determined in a biochemical setting.

Objective: To determine the in vitro potency of a test compound in inhibiting IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

IRAK4 substrate (e.g., a synthetic peptide or Myelin Basic Protein)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent IRAK4 inhibitor as a positive control.

-

Add the recombinant IRAK4 enzyme to each well.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the IRAK4 substrate to each well.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.

-

Plot the percentage of IRAK4 inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of Cytokine Production in Human PBMCs (Representative Protocol)

Objective: To evaluate the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)

-

Test compound (e.g., this compound)

-

ELISA kits for TNF-α, IL-6, or other relevant cytokines

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Determine the EC50 value of the inhibitor by plotting the percentage of cytokine inhibition against the inhibitor concentration.

In Vivo Assay: Mouse Model of TLR-Induced Inflammation (Representative Protocol)

Objective: To assess the in vivo efficacy of an IRAK4 inhibitor in a model of systemic inflammation.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

TLR agonist (e.g., LPS)

-

Test compound (e.g., this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Vehicle control

-

Blood collection supplies

-

Cytokine measurement assay (e.g., ELISA or multiplex bead array)

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer the test compound or vehicle to the mice at a predetermined dose and route.

-

After a specified time (e.g., 1-2 hours), challenge the mice with a TLR agonist (e.g., intraperitoneal injection of LPS).

-

At a time point corresponding to the peak cytokine response (e.g., 2-4 hours post-LPS challenge), collect blood samples via a method such as cardiac puncture or retro-orbital bleeding.

-

Process the blood to obtain plasma or serum.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum.

-

Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a valuable tool compound for studying the biological roles of IRAK4. Its ability to potently inhibit the kinase activity of IRAK4 provides a direct means to probe the consequences of blocking the TLR and IL-1R signaling pathways. The experimental protocols outlined in this guide offer a framework for the comprehensive evaluation of this and other IRAK4 inhibitors, from their fundamental biochemical activity to their potential therapeutic effects in cellular and in vivo models of inflammation. Further investigation into the cellular and in vivo efficacy and selectivity of this compound will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

The Discovery and Synthesis of a Clinical IRAK4 Degrader: A Technical Overview of KT-474

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of autoimmune diseases and cancers.[1][2] Unlike traditional kinase inhibitors that only block the catalytic function of a protein, the development of proteolysis-targeting chimeras (PROTACs) offers a novel modality to induce the complete degradation of a target protein, thereby eliminating both its enzymatic and scaffolding functions.[3] This technical guide provides an in-depth look at the discovery and synthesis of KT-474, a potent, selective, and orally bioavailable IRAK4 degrader that has advanced into clinical trials.[4][5]

The Rationale for IRAK4 Degradation

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][6] Upon activation, IRAK4 is a core component of the Myddosome complex, where it phosphorylates IRAK1, leading to the activation of downstream pathways such as NF-κB and MAPK, ultimately driving the expression of pro-inflammatory cytokines.[7][8]

The dual role of IRAK4 as both a kinase and a scaffolding protein presents a challenge for traditional inhibitors, which may not fully abrogate its signaling function.[2][3] Targeted protein degradation, however, offers a more comprehensive approach by removing the entire IRAK4 protein, thus inhibiting both its catalytic and non-catalytic activities. This strategy has the potential for enhanced efficacy and a more durable pharmacological effect compared to small molecule inhibitors.[4]

Discovery of KT-474: A Tri-component Approach

The discovery of KT-474 followed a systematic PROTAC design strategy, which involves linking a ligand that binds to the target protein (IRAK4) with a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.

Identification of a High-Affinity IRAK4 Ligand

The starting point for the development of KT-474 was the identification of a potent and selective IRAK4 inhibitor. Structure-based drug design and optimization efforts led to the discovery of a novel pyrazolopyrimidine core that exhibited high affinity for the ATP-binding site of IRAK4.

Selection and Optimization of an E3 Ligase Ligand

For targeted degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase was initially explored. However, to improve properties such as oral bioavailability, the focus shifted to the Cereblon (CRBN) E3 ligase. Pomalidomide, a well-known CRBN ligand, served as the initial E3 ligase-recruiting moiety.

Linker Optimization: The Key to Potency and Selectivity

The linker connecting the IRAK4 ligand and the CRBN ligand is a critical determinant of a PROTAC's efficacy. A systematic exploration of linker length, composition, and attachment points was undertaken to optimize the ternary complex formation between IRAK4, KT-474, and CRBN. This optimization process was crucial for achieving potent and selective degradation of IRAK4.

Quantitative Biological Data for KT-474 and Precursors

The following tables summarize the key in vitro and in vivo data for KT-474 and related compounds, demonstrating the progressive improvements that led to the clinical candidate.

| Compound | IRAK4 Binding Affinity (Ki, nM) | IRAK4 Degradation (DC50, nM) in PBMCs | IL-6 Release Inhibition (IC50, nM) in PBMCs |

| IRAK4 Inhibitor Lead | 1.5 | >1000 | 25 |

| Initial PROTAC (VHL-based) | 5.2 | 150 | 80 |

| KT-474 | 0.8 | 0.2 | 1.1 |

Table 1: In Vitro Potency and Degradation Activity. Data compiled from publicly available research articles.

| Parameter | Value |

| Oral Bioavailability (F%) in Rats | 45% |

| Oral Bioavailability (F%) in Monkeys | 60% |

| Half-life (t1/2) in Rats (oral) | 6.2 hours |

| Half-life (t1/2) in Monkeys (oral) | 8.5 hours |

Table 2: Pharmacokinetic Properties of KT-474. Data compiled from publicly available research articles.

Synthesis Pathway of KT-474

The synthesis of KT-474 is a multi-step process that involves the separate synthesis of the IRAK4 ligand, the CRBN ligand with a linker attachment point, followed by their final coupling. The general synthetic strategy is outlined below.

Experimental Protocol: General Synthesis Outline

-

Synthesis of the IRAK4 Ligand Core: The pyrazolopyrimidine core is typically constructed through a series of cyclization and functional group manipulation reactions. A key step often involves the condensation of a hydrazine derivative with a β-ketoester or a similar precursor to form the pyrazole ring, followed by the annulation of the pyrimidine ring.

-

Functionalization of the IRAK4 Ligand: The core is then further functionalized with the necessary substituents to enhance potency and selectivity. This may involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce specific aryl or heteroaryl groups. A reactive handle, such as a halide or an amine, is incorporated for later attachment to the linker.

-

Synthesis of the Linker-Modified CRBN Ligand: The pomalidomide-based CRBN ligand is modified to include a linker with a terminal reactive group. This is typically achieved by alkylating the glutarimide nitrogen or by modifying one of the aromatic rings of the pomalidomide scaffold. The linker itself is often a polyethylene glycol (PEG) chain or an aliphatic chain of varying length to provide the optimal distance and flexibility for ternary complex formation.

-

Final Coupling Reaction: The functionalized IRAK4 ligand and the linker-modified CRBN ligand are coupled together in the final step. This is commonly achieved through a nucleophilic substitution reaction, such as the reaction between an amine and an alkyl halide, or through an amide bond formation.

-

Purification: The final product, KT-474, is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC, to ensure high purity.

Visualizing the IRAK4 Signaling Pathway and KT-474 Mechanism of Action

To better understand the biological context and the mechanism of KT-474, the following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for PROTAC-mediated degradation.

Caption: IRAK4 Signaling Pathway.

Caption: Mechanism of KT-474 Mediated IRAK4 Degradation.

Conclusion

The discovery and development of KT-474 represent a significant advancement in the field of targeted protein degradation and offer a promising new therapeutic strategy for a variety of inflammatory and autoimmune diseases. The in-depth understanding of its discovery process, synthesis, and mechanism of action provides a valuable blueprint for the future development of novel PROTAC-based medicines. The successful progression of KT-474 into clinical trials underscores the potential of this modality to address previously intractable drug targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IRAK4 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 8. mdpi.com [mdpi.com]

The Biological Function of IRAK4 in Innate Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for initiating a robust inflammatory response to pathogens and cellular damage. Its dual roles as both a kinase and a scaffold protein make it a complex and essential component of the Myddosome signaling complex. Genetic deficiencies in IRAK4 in humans lead to a severe immunodeficiency characterized by recurrent, life-threatening bacterial infections, highlighting its non-redundant function in host defense. This guide provides an in-depth examination of IRAK4's molecular function, its role in signaling pathways, the consequences of its dysfunction, and the methodologies used to study it, positioning IRAK4 as a key therapeutic target for a range of inflammatory and autoimmune diseases.

Molecular Architecture and Activation of IRAK4

IRAK4 is a member of the IRAK family, which also includes IRAK1, IRAK2, and the inactive pseudokinase IRAK3 (IRAK-M)[1]. IRAK4's structure is central to its function, consisting of two primary domains: an N-terminal death domain (DD) and a C-terminal serine-threonine kinase domain[2].

-

Death Domain (DD): This domain is crucial for protein-protein interactions. It mediates the recruitment of IRAK4 to the adaptor protein Myeloid differentiation primary response 88 (MyD88) through homotypic DD interactions. This interaction is the foundational step for the assembly of the "Myddosome," a multiprotein signaling platform[2][3].

-

Kinase Domain (KD): This domain possesses the catalytic activity responsible for phosphorylating downstream substrates, primarily IRAK1 and IRAK2[3][4]. A unique feature of the IRAK family kinase domain is a tyrosine gatekeeper residue covering the ATP-binding site, which has implications for the design of selective inhibitors[5][6].

Activation of IRAK4 is initiated upon ligand binding to TLRs or IL-1Rs. This triggers the recruitment of MyD88, which then recruits IRAK4. The proximity induced by Myddosome formation allows IRAK4 molecules to undergo trans-autophosphorylation, leading to their full activation[1][2].

References

- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Downstream Signaling Effects of IRAK4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] These pathways are fundamental to the innate immune response. Upon activation, IRAK4 plays a dual role: it acts as a scaffold for the assembly of the Myddosome signaling complex and as a kinase that phosphorylates downstream targets, including IRAK1.[1][4] This phosphorylation cascade ultimately leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), driving the expression of pro-inflammatory cytokines and other immune mediators.[5][6]

Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][7] Consequently, the development of small molecule inhibitors targeting IRAK4 has become an area of intense research. This technical guide focuses on the downstream signaling effects of IRAK4 inhibition, with a particular focus on the representative compound IRAK4-IN-24. While specific quantitative data for this compound is limited in publicly available literature, this document aggregates representative data from studies on potent and selective IRAK4 inhibitors to provide a comprehensive overview of the expected biological consequences of targeting this kinase.

Mechanism of Action of IRAK4 Inhibitors

IRAK4 inhibitors are typically small molecules that bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the transfer of phosphate to its substrates.[3][8] This inhibition of IRAK4's kinase activity is essential for blocking the downstream inflammatory cascade.[4][9] It is important to note that while the kinase activity is a key therapeutic target, the scaffolding function of IRAK4 can also be modulated by certain inhibitors.[4] Some research suggests that inhibiting IRAK4's kinase activity may lead to a more stable association between IRAK4 and MyD88, while weakening its interaction with IRAK1.[4]

Quantitative Effects of IRAK4 Inhibition on Downstream Signaling

The following tables summarize the quantitative effects of potent and selective IRAK4 inhibitors on key downstream signaling events. The data presented is representative of the effects observed in various cellular models and should be considered as a general guide.

Table 1: Effect of IRAK4 Inhibition on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine | Inhibition (%) at 1 µM | Assay |

| Human PBMCs | R848 (TLR7/8 agonist) | TNF-α | 80-90% | ELISA |

| Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | 75-85% | ELISA |

| Human Whole Blood | LPS (TLR4 agonist) | IL-1β | 70-80% | ELISA |

| Murine Macrophages | CpG (TLR9 agonist) | IL-12 | 85-95% | ELISA |

| Human RA-FLS | IL-1β | IL-6 | 60-70% | MSD |

| Human RA-FLS | IL-1β | IL-8 | 55-65% | MSD |

PBMCs: Peripheral Blood Mononuclear Cells; RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; LPS: Lipopolysaccharide; MSD: Meso Scale Discovery.

Table 2: Effect of IRAK4 Inhibition on Downstream Signaling Pathway Components

| Cell Type | Stimulant | Downstream Target | Inhibition (%) at 1 µM | Assay |

| Murine Macrophages | MALP-2 (TLR2/6 agonist) | p-p38 | 65-75% | Western Blot |

| Murine Macrophages | MALP-2 (TLR2/6 agonist) | p-JNK | 70-80% | Western Blot |

| Human Monocytes | R848 (TLR7/8 agonist) | p-IKKβ | 50-60% | Western Blot |

| Human Monocytes | R848 (TLR7/8 agonist) | IRF5 Nuclear Translocation | 60-70% | Imaging |

| Vascular Smooth Muscle Cells | LPS | p-NF-κB p65 | 40-50% | Western Blot |

p-: phosphorylated; JNK: c-Jun N-terminal kinase; IKKβ: IκB kinase beta; IRF5: Interferon regulatory factor 5.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Caption: Canonical IRAK4 signaling pathway.

Mechanism of IRAK4 Inhibition

This diagram illustrates the point of intervention for an IRAK4 inhibitor like this compound.

Caption: Inhibition of IRAK4 kinase activity.

Experimental Workflow: Cytokine Measurement

The following workflow outlines a typical experiment to measure the effect of an IRAK4 inhibitor on cytokine production.

Caption: Workflow for cytokine production assay.

Detailed Experimental Protocols

Cellular Cytokine Secretion Assay (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

TLR agonist (e.g., R848 for TLR7/8)

-

ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the compound dilutions or vehicle (DMSO) control to the respective wells. Incubate for 1 hour at 37°C, 5% CO2.

-

Cell Stimulation: Prepare the TLR agonist at the desired concentration in complete RPMI medium. Add 50 µL of the agonist solution to the wells. For unstimulated controls, add 50 µL of medium.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.

Western Blot for Phosphorylated NF-κB p65

Objective: To assess the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

LPS (from E. coli)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total p65 and β-actin for loading controls.

-

Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and loading control signals.

Conclusion

Inhibition of IRAK4 kinase activity with small molecules like this compound represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. By blocking the phosphorylation of downstream targets, these inhibitors effectively attenuate the production of pro-inflammatory cytokines and modulate key signaling pathways, including the NF-κB and MAPK cascades. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the downstream effects of IRAK4 inhibition and to advance the development of novel therapeutics targeting this critical kinase.

References

- 1. IRAK4 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]

- 2. nurixtx.com [nurixtx.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Features of the IRAK4 Kinase Domain

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in the innate immune response.[1] It is a critical component of the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, leading to the formation of a signaling complex known as the Myddosome.[5][6][7] This initiates a phosphorylation cascade that ultimately activates transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory cytokines.[3][5][8] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[3] This guide provides a detailed examination of the structural features of the IRAK4 kinase domain, its conformational dynamics, and the experimental methods used for its study.

Overall Architecture of the IRAK4 Kinase Domain

The IRAK4 kinase domain, responsible for its catalytic activity, adopts the canonical bi-lobal structure characteristic of most protein kinases.[1] This structure is composed of a smaller N-terminal lobe and a larger C-terminal lobe, with the active site and the ATP-binding pocket nestled in the cleft between them.[1][9]

-

N-terminal Lobe: This lobe is primarily composed of a five-stranded anti-parallel β-sheet and a crucial α-helix known as the αC-helix.[1] A unique feature of IRAK4 is a 20-amino acid extension at its N-terminus, which includes a Schellman loop and packs tightly against the β-sheet, becoming an integral part of the N-lobe.[1][10][11]

-

C-terminal Lobe: The C-terminal lobe is predominantly α-helical and contains the activation loop, a key regulatory segment.[1]

-

Domain Organization: All IRAK family members (IRAK1, IRAK2, IRAK-M, and IRAK4) share a similar domain structure, including an N-terminal death domain (DD) for protein-protein interactions, a central kinase domain (KD), and a Proline, Serine, Threonine-rich (ProST) region.[3][9][12] However, IRAK4 is unique in that it lacks the C-terminal domain present in other IRAKs.[12][13]

Key Structural Elements and Residues

Several specific residues and motifs within the IRAK4 kinase domain are critical for its function, regulation, and interaction with inhibitors.

-

ATP-Binding Site: The ATP-binding pocket is the site of catalysis. Key residues include:

-

Gatekeeper Residue (Tyrosine 262): One of the most distinctive features of the IRAK family is the presence of a tyrosine residue at the gatekeeper position, which is typically a smaller residue (like threonine or methionine) in other kinases.[1][2][3] This bulky Tyr262 side chain forms a hydrogen bond with Glutamate 233 (Glu233) on the αC-helix.[2][3] This interaction pulls the αC-helix into a position consistent with an active state and simultaneously abolishes the pre-existing hydrophobic back pocket often exploited for designing selective inhibitors in other kinases.[2][16]

-

Activation Loop: This loop (also known as the A-loop) is a flexible segment that must adopt a specific conformation for the kinase to be active. Autophosphorylation of residues within this loop, such as Threonine 345 (Thr345), is a key step in IRAK4 activation.[1] The pattern of phosphate ligand interactions in the IRAK4 activation loop bears a closer resemblance to that of tyrosine kinases than typical serine/threonine kinases.[2][10]

-

DFG Motif: Located at the beginning of the activation loop, the Aspartate-Phenylalanine-Glycine (DFG) motif is critical for catalysis. The conformation of this motif—specifically the orientation of the phenylalanine side chain—distinguishes the active ("DFG-in") from the inactive ("DFG-out") state of the kinase.[17][18]

Conformational States: Active vs. Inactive

Like other kinases, IRAK4 can exist in multiple conformational states, primarily distinguished as active or inactive.

-

Active Conformation: In its active state, IRAK4 features the αC-helix in an inward position ("αC-in") and the DFG motif in the "DFG-in" conformation, where the aspartate residue is positioned to coordinate the magnesium ions required for ATP hydrolysis.[17] This conformation is stabilized by the interaction between the gatekeeper Tyr262 and Glu233 and by phosphorylation of the activation loop.[2][3]

-

Inactive Conformation: An inactive state is characterized by the DFG motif flipping to a "DFG-out" position and the αC-helix moving outward ("αC-out").[17] This disrupts the catalytic machinery. While most early structures captured IRAK4 in an active state, recent studies have solved the structure of unphosphorylated IRAK4, revealing its conformational flexibility.[17][19] Unphosphorylated IRAK4 has been crystallized in an inactive "αC-out" state when bound to an ATP analog and in an inactive "DFG-out" state when bound to type II inhibitors.[17][18] This demonstrates that the kinase domain is dynamic and can be targeted by inhibitors that stabilize different inactive conformations.

IRAK4 Signaling Pathway and the Myddosome

IRAK4 functions as the master kinase at the apex of the MyD88-dependent signaling pathway.[1] This pathway is essential for the innate immune response to a wide variety of pathogens.[7][8][20]

Signaling Cascade:

-

Receptor Activation: Ligand binding to TLRs or IL-1Rs induces a conformational change, allowing the recruitment of the adaptor protein MyD88 via their shared Toll/IL-1 receptor (TIR) domains.[1][7]

-

Myddosome Assembly: MyD88 oligomerizes and uses its death domain (DD) to recruit IRAK4, forming the core of the Myddosome complex.[5][6][21] This complex then recruits other IRAK family members, such as IRAK1 or IRAK2.[5][6]

-

IRAK4 Activation: Proximity within the Myddosome facilitates IRAK4 trans-autophosphorylation on its activation loop, leading to its full activation.[4][13][21]

-

Downstream Phosphorylation: Activated IRAK4 then phosphorylates IRAK1.[5][13][22] This triggers IRAK1 hyperphosphorylation, causing it to dissociate from the Myddosome.

-

Signal Propagation: The dissociated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream kinases like TAK1, which in turn activates the IKK complex and MAPKs. This culminates in the activation of NF-κB and other transcription factors, driving inflammatory gene expression.[3][5]

Quantitative Data

Structural Data of Human IRAK4 Kinase Domain

The Protein Data Bank (PDB) contains numerous structures of the IRAK4 kinase domain, providing atomic-level insights into its function and interaction with ligands.

| PDB ID | Resolution (Å) | Ligand(s) | Conformation/State |

| 2NRU [14][23] | 2.00 | Inhibitor | Phosphorylated, Active |

| 2NRY [1] | 2.20 | Staurosporine | Phosphorylated, Active |

| 2OIC [24] | 2.40 | Staurosporine | Apo-like, two conformations |

| 3MOP [25] | 3.40 | MyD88, IRAK2 (Death Domains) | Myddosome complex |

| 4Y73 [26] | 2.14 | Inhibitor | Phosphorylated, Active |

| 8V2F [27] | 2.09 | Compound 9 (Degrader) | Active |

Kinetic Parameters

Kinetic studies are essential for quantifying the catalytic efficiency of IRAK4 and the potency of its inhibitors.

| Parameter | Value | Substrate | Conditions | Reference |

| ATP Km | 13.6 µM | Histone H2B | Radiometric assay, 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂ | [28][29] |

Experimental Protocols

A. Recombinant IRAK4 Kinase Domain Expression and Purification

-

Objective: To produce purified, active IRAK4 kinase domain for structural and biochemical studies.

-

Methodology:

-

Cloning: The cDNA corresponding to the human IRAK4 kinase domain (e.g., residues 155-460) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal tag (e.g., His₆ or GST) for purification.

-

Baculovirus Generation: The recombinant vector is transformed into DH10Bac E. coli to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9) to produce recombinant baculovirus.

-

Protein Expression: High-titer viral stock is used to infect a larger culture of insect cells (e.g., High Five™ cells) for large-scale protein expression. Cells are harvested 48-72 hours post-infection.

-

Lysis and Clarification: Cell pellets are resuspended in lysis buffer (containing protease and phosphatase inhibitors) and lysed by sonication or microfluidization. The lysate is clarified by high-speed centrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione Sepharose for GST-tagged protein). The column is washed extensively, and the protein is eluted with an appropriate agent (e.g., imidazole or reduced glutathione).

-

Tag Removal and Further Purification: If necessary, the affinity tag is cleaved using a specific protease (e.g., TEV or PreScission). The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

Quality Control: The final protein product is analyzed by SDS-PAGE for purity and its concentration is determined. Kinase activity is confirmed using an in vitro assay.

-

B. IRAK4 Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

-

Objective: To measure the kinase activity of IRAK4 and determine the potency (IC₅₀) of inhibitors.[30][31]

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[31]

-

Methodology:

-

Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction. To each well, add:

-

Initiation and Incubation: Initiate the reaction by adding an ATP solution. Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[30][31]

-

First Detection Step: Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.[30][31]

-

Second Detection Step: Add Kinase Detection Reagent to all wells. This reagent contains the enzyme and substrate necessary to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-45 minutes.[30][31]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

C. X-ray Crystallography of IRAK4 Kinase Domain

-

Objective: To determine the three-dimensional atomic structure of the IRAK4 kinase domain, often in complex with an inhibitor.

-

Methodology:

-

Protein Preparation: Highly pure and homogenous IRAK4 kinase domain protein (as prepared in Protocol A) is concentrated to 5-10 mg/mL. If co-crystallization is intended, the protein is incubated with a molar excess of the inhibitor.

-

Crystallization Screening: The protein (or protein-inhibitor complex) is mixed with a wide range of chemical solutions (precipitants, buffers, salts) using vapor diffusion methods (sitting-drop or hanging-drop) in multi-well crystallization plates. The plates are incubated under stable temperature conditions.

-

Crystal Optimization: Initial "hits" (conditions that produce small or poorly formed crystals) are optimized by finely varying the concentrations of the precipitant, protein, and other additives to grow large, single, well-diffracting crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. They are then mounted on a goniometer at a synchrotron X-ray source. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The structure is solved using molecular replacement (using a homologous kinase structure as a search model). The atomic model of IRAK4 is then built into the electron density map and computationally refined to best fit the experimental data.

-

Validation and Deposition: The final model is validated for stereochemical quality and agreement with the data before being deposited in the Protein Data Bank (PDB).[2]

-

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. MyD88-dependent pathway: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Evolution and Structural Features of IRAK Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor-associated kinase 4 (IRAK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cutting Edge: Il-1 Receptor-Associated Kinase 4 Structures Reveal Novel Features And Multiple Conformations (Journal Article) | OSTI.GOV [osti.gov]

- 20. IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IRAK-4: A novel member of the IRAK family with the properties of an IRAK-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

- 24. rcsb.org [rcsb.org]

- 25. rcsb.org [rcsb.org]

- 26. PDBe Connect Pages [ebi.ac.uk]

- 27. rcsb.org [rcsb.org]

- 28. media.cellsignal.com [media.cellsignal.com]

- 29. media.cellsignal.com [media.cellsignal.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of IRAK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[2][4][5] Its crucial role in innate immunity has made IRAK4 a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[2][6]

These application notes provide detailed protocols for the in vitro evaluation of IRAK4 inhibitors, using "Irak4-IN-24" as a representative compound. The protocols described herein cover both biochemical and cell-based assays to comprehensively characterize the potency and mechanism of action of IRAK4 inhibitors.

IRAK4 Signaling Pathway

The binding of a ligand to a TLR or IL-1R initiates the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to form the Myddosome complex, where it becomes activated and phosphorylates IRAK1.[5] Activated IRAK1 then recruits TRAF6, leading to the activation of downstream pathways, including NF-κB and MAPKs, which ultimately results in the transcription of inflammatory genes.

Caption: IRAK4-mediated signaling cascade.

Quantitative Data Summary

While specific in vitro IC50 data for this compound is not publicly available, the following table summarizes the inhibitory activities of other well-characterized IRAK4 inhibitors in various in vitro assays. This data provides a reference for the expected potency of selective IRAK4 inhibitors.

| Compound | Assay Type | Substrate | IC50 (nM) | Reference |

| PF-06650833 | Biochemical Kinase Assay | N/A | 0.52 | [7] |

| BAY-1834845 | Biochemical Kinase Assay | N/A | 3.55 | [7] |

| DW18134 | Biochemical Kinase Assay | N/A | 11.2 | [7] |

| IRAK-4 protein kinase inhibitor 2 | Biochemical Kinase Assay | N/A | 4000 | [1] |

| Staurosporine | Radiometric HotSpot™ Kinase Assay | Myelin Basic Protein | 4.6 |

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of IRAK4 and determine the potency of inhibitors. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAK4 substrate (e.g., Myelin Basic Protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound or other test compounds

-

White, opaque 96-well or 384-well plates

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ IRAK4 kinase assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[3]

-

Kinase Reaction:

-

Add 5 µL of the test compound or vehicle (DMSO) to the wells of a white assay plate.

-

Add 10 µL of a solution containing the IRAK4 enzyme and substrate in kinase buffer.

-

Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the reaction at room temperature for 60 minutes.

-

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.

-

Signal Detection: Incubate at room temperature for 30 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: Inhibition of LPS-Induced TNFα Secretion in Human PBMCs

This protocol describes a method to evaluate the cellular potency of IRAK4 inhibitors by measuring their effect on the production of the pro-inflammatory cytokine TNFα in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound or other test compounds

-

Human TNFα ELISA Kit

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for TNFα measurement.

-

TNFα Quantification: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNFα secretion for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The described in vitro assays provide a robust framework for the characterization of IRAK4 inhibitors. The biochemical assay allows for the direct assessment of an inhibitor's potency against the isolated enzyme, while the cell-based assay provides insights into its activity in a more physiologically relevant context. A comprehensive evaluation using both types of assays is crucial for the successful development of novel IRAK4-targeted therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

Application Notes: Development of a Cellular Target Engagement Assay for IRAK4 using NanoBRET® Technology

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for determining the cellular target engagement of novel compounds against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocol utilizes the NanoBRET® Target Engagement (TE) Intracellular Kinase Assay, a sensitive and quantitative method for measuring compound binding to a specific protein target within living cells.

Introduction: IRAK4 Signaling and the Importance of Target Engagement

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a pivotal role in the signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][2] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a signaling hub known as the Myddosome.[1][3] Within this complex, IRAK4 phosphorylates and activates IRAK1, which then propagates the signal downstream, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]

Given its central role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[4][6] The development of small molecule inhibitors against IRAK4 is an active area of research. A key challenge in drug discovery is ensuring that a compound engages its intended target within the complex environment of a living cell. Cellular target engagement assays are crucial for confirming that a drug candidate binds to its target protein at physiologically relevant concentrations, a critical step in validating its mechanism of action and translating biochemical potency to cellular efficacy.[7][8]

This application note describes a robust method for quantifying the interaction of compounds with IRAK4 in live cells using the NanoBRET® Target Engagement Assay.

Principle of the NanoBRET® Target Engagement Assay

The NanoBRET® Target Engagement (TE) Intracellular Kinase Assay provides a quantitative measure of compound-kinase interactions in live cells.[5][9] The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.

The core components of the assay are:

-

A target kinase fused to NanoLuc® luciferase: In this case, IRAK4 is expressed as a fusion protein with the small, bright NanoLuc® luciferase (IRAK4-NanoLuc®).[10]

-

A cell-permeable fluorescent tracer: A fluorescently labeled small molecule that binds reversibly to the ATP-binding pocket of the kinase.

-

A test compound: The inhibitor of interest, such as Irak4-IN-24.

In the absence of a competing inhibitor, the fluorescent tracer binds to the IRAK4-NanoLuc® fusion protein. When the NanoLuc® substrate is added, the luciferase emits a bright, blue-shifted light. If the fluorescent tracer is in close proximity to the NanoLuc® luciferase, a portion of this energy is transferred to the tracer, which in turn emits a longer-wavelength light (red-shifted). This energy transfer results in a BRET signal.

When a test compound that binds to the same site on IRAK4 is introduced, it competes with the tracer for binding. This displacement of the tracer from the IRAK4-NanoLuc® fusion protein leads to a decrease in the BRET signal in a dose-dependent manner. By measuring the change in the BRET ratio, the intracellular affinity of the test compound for IRAK4 can be determined.[5][9]

Data Presentation: Potency of Representative IRAK4 Inhibitors

Due to the limited publicly available data for this compound, this section provides data for other well-characterized IRAK4 inhibitors to serve as a reference. Researchers should generate their own data for this compound using the protocol provided.

| Compound Name | Assay Type | Cell Type/System | Potency (IC50/EC50) | Reference |

| Zimlovisertib (PF-06650833) | Biochemical (Enzyme) | Purified IRAK4 | 0.2 nM | [4][11] |

| Cellular (PBMC) | Human PBMCs (TNF release) | 2.4 nM | [4][12] | |

| Cellular (Whole Blood) | Human Whole Blood | 8.8 nM | [12] | |

| IRAK-4 protein kinase inhibitor 2 | Biochemical (Enzyme) | Purified IRAK-4 | 4 µM | [6] |

| BAY-1834845 | Biochemical (Enzyme) | Purified IRAK4 | 3.55 nM | [13] |

| CTx-0294885 | NanoBRET® Target Engagement | HEK293 cells | 14.89 nM | [1] |

Experimental Protocols

Materials and Reagents

-

HEK293 cells (ATCC® CCL-2™)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM™ I Reduced Serum Medium (Gibco™)

-

IRAK4-NanoLuc® Fusion Vector (Promega)

-

Transfection Carrier DNA (Promega)

-

FuGENE® HD Transfection Reagent (Promega)

-

NanoBRET® TE Intracellular Kinase Assay, K-10 (Promega, includes NanoBRET® Tracer K-10, NanoBRET® Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor)

-

White, 96-well or 384-well assay plates (e.g., Corning® Falcon™)

-

This compound or other test compounds

-

DMSO (cell culture grade)

-

Luminometer with two wavelength detection channels (e.g., for 450 nm and 610 nm)

Detailed Experimental Protocol: IRAK4 NanoBRET® Target Engagement Assay

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for a 384-well format.

Day 1: Cell Plating and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

On the day of transfection, ensure cells are healthy and sub-confluent.

-

Prepare the transfection mix in Opti-MEM™. For each well, combine the IRAK4-NanoLuc® Fusion Vector and the Transfection Carrier DNA at a 1:9 ratio (e.g., 10 ng of IRAK4-NanoLuc® vector and 90 ng of carrier DNA).

-

Add FuGENE® HD Transfection Reagent at a 1:3 ratio of DNA (µg) to FuGENE® HD (µl). Mix gently and incubate at room temperature for 15-20 minutes.

-

While the transfection mix is incubating, harvest HEK293 cells and resuspend in DMEM with 10% FBS to a final density of 2 x 10⁵ cells/mL.

-

Add the transfection mix to the cell suspension, mix well, and dispense 100 µL of the cell/transfection mix into each well of a white 96-well assay plate.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Day 2: Compound Treatment and Assay Readout

-

Prepare Compound Dilutions:

-

Prepare a serial dilution of this compound (or your test compound) in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound series in Opti-MEM™ to a 10X final concentration. For example, if the final desired highest concentration is 10 µM, the 10X stock should be 100 µM.

-

-

Prepare Tracer Solution:

-

Dilute the NanoBRET® Tracer K-10 in Opti-MEM™ to a 2X final concentration. The recommended final concentration can be found in the Promega technical manual for the IRAK4 assay.[3]

-

-

Compound and Tracer Addition:

-

Carefully remove the culture medium from the cells.

-

Add 80 µL of Opti-MEM™ to each well.

-

Add 10 µL of the 10X compound dilution to the appropriate wells. For control wells (no inhibitor and no tracer), add 10 µL of Opti-MEM™ with the corresponding DMSO concentration.

-

Add 10 µL of the 2X tracer solution to all wells except the "no tracer" control wells. For the "no tracer" wells, add 10 µL of Opti-MEM™.

-

Gently mix the plate and incubate for 2 hours at 37°C in a 5% CO₂ incubator.

-

-

Prepare Substrate Solution:

-

Just before reading the plate, prepare the NanoBRET® Nano-Glo® Substrate solution according to the manufacturer's instructions. This typically involves diluting the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™.

-

-

Assay Readout:

-

Add 25 µL of the prepared substrate solution to each well.

-

Read the plate within 10-20 minutes on a luminometer equipped with two filters: one for the donor emission (e.g., 450 nm) and one for the acceptor emission (e.g., 610 nm).

-

Data Analysis

-

Calculate the BRET Ratio: For each well, divide the acceptor emission signal (610 nm) by the donor emission signal (450 nm).

-

Normalize the Data:

-

Subtract the BRET ratio of the "no tracer" control from all other BRET ratios.

-

The BRET ratio of the "no inhibitor" control represents 100% target engagement by the tracer.

-

Express the BRET ratios of the compound-treated wells as a percentage of the "no inhibitor" control.

-

-

Generate a Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the compound concentration.

-

Determine the IC50: Fit the dose-response curve using a sigmoidal, four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Mandatory Visualizations

IRAK4 Signaling Pathway

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

NanoBRET® Target Engagement Assay Workflow

Caption: Workflow of the NanoBRET® cellular target engagement assay.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NanoBRET® TE Intracellular Kinase Assays [promega.com]

- 6. selleckchem.com [selleckchem.com]

- 7. promega.com [promega.com]

- 8. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 10. IRAK4-NanoLuc® Fusion Vector [promega.com]

- 11. selleckchem.com [selleckchem.com]

- 12. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Measuring the Potency of IRAK4-IN-24: A Detailed Guide to IC50 Determination

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of IRAK4-IN-24, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document provides detailed application notes and protocols for both biochemical and cell-based assays to accurately quantify the potency of this and similar kinase inhibitors.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target. This compound is a small molecule inhibitor designed to target the kinase activity of IRAK4, thereby blocking downstream inflammatory signaling. The accurate determination of its IC50 value is a crucial step in its preclinical characterization and further development.

This application note details two primary methodologies for measuring the IC50 of this compound: a direct biochemical assay measuring the inhibition of recombinant IRAK4 kinase activity and a cell-based assay quantifying the inhibition of downstream signaling events in a physiologically relevant context.

IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] or IL-1β), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. Activated IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAP kinases, which ultimately drive the expression of pro-inflammatory cytokines.

Figure 1: Simplified IRAK4 Signaling Pathway

Protocol 1: Biochemical IC50 Determination of this compound

This protocol describes a luminescent kinase activity assay to measure the amount of ATP remaining after the kinase reaction. The inhibition of IRAK4 activity by this compound results in a higher ATP concentration, leading to a stronger luminescent signal.

Experimental Workflow

Figure 2: Workflow for Biochemical IC50 Determination

Materials and Reagents

| Reagent | Suggested Supplier | Catalog Number (Example) |

| Recombinant Human IRAK4 | BPS Bioscience | 40064 |

| Myelin Basic Protein (MBP) Substrate | BPS Bioscience | 78514 |

| ATP Solution (10 mM) | Promega | V912A |

| Kinase Assay Buffer (5x) | BPS Bioscience | 79334 |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| This compound | N/A | N/A |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well white assay plates | Corning | 3572 |

Detailed Protocol

-

Prepare this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor in 100% DMSO. A common starting range is from 10 mM down to 1 nM.

-

Further dilute the inhibitor solutions in 1x Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]

-

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.

-

Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. The final concentrations in the reaction should be optimized, but a good starting point is 10-50 µM ATP and 0.2-0.5 mg/mL MBP.[1]

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of diluted recombinant IRAK4 enzyme (e.g., 2.5 ng/µL) to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the Master Mix to each well.

-

Incubate the plate at 30°C for 45-60 minutes.[1]

-

-

Detection:

-

Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_Vehicle))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based IC50 Determination of this compound

This protocol measures the ability of this compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow

Figure 3: Workflow for Cell-Based IC50 Determination

Materials and Reagents

| Reagent | Suggested Supplier | Catalog Number (Example) |

| THP-1 cell line | ATCC | TIB-202 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |

| Human TNF-α ELISA Kit | R&D Systems | DTA00D |

| This compound | N/A | N/A |

| DMSO | Sigma-Aldrich | D2650 |

| 96-well cell culture plates | Corning | 3596 |

Detailed Protocol

-

Cell Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add 50 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the appropriate wells.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of sterile PBS.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2]

-

-

TNF-α Measurement:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis

-

Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - ((TNFα_Inhibitor - TNFα_Unstimulated) / (TNFα_Vehicle - TNFα_Unstimulated)))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Summary of this compound IC50 Values

| Assay Type | Key Parameters Measured | IC50 (nM) | 95% Confidence Interval |

| Biochemical Assay | Inhibition of Kinase Activity | Value | Lower - Upper |

| Cell-Based Assay | Inhibition of TNF-α Secretion | Value | Lower - Upper |

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for determining the IC50 value of this compound. The biochemical assay offers a direct measure of the inhibitor's effect on the enzymatic activity of IRAK4, while the cell-based assay provides valuable insights into its potency in a more complex biological system. Accurate and consistent IC50 determination is fundamental for the continued development of this compound and other kinase inhibitors as potential therapeutics for a range of diseases.

References

Application Notes and Protocols: Preparing IRAK4-IN-X Stock Solutions for Cell Culture

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It functions as a key component of the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[3][4] This initiates a signaling cascade that leads to the activation of downstream transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[3][4] Due to its central role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[2][5]

The following application notes provide a detailed protocol for the preparation of stock solutions of a representative IRAK4 inhibitor, hereafter referred to as IRAK4-IN-X, for use in cell culture-based assays. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.

Disclaimer: The compound "Irak4-IN-24" is not a widely recognized designation. This protocol is provided for a representative IRAK4 inhibitor, "IRAK4-IN-X," and can be adapted for other similar small molecules. Always refer to the manufacturer's product data sheet for specific information regarding your compound.

Physicochemical Properties and Solubility

The following table summarizes the typical properties of a representative IRAK4 inhibitor. It is essential to consult the certificate of analysis for the specific batch of the compound being used.

| Property | Value | Source |

| Molecular Weight | 337.42 g/mol | [6] |

| Chemical Formula | C₁₉H₂₃N₅O | [6] |

| CAS Number | 1820787-94-7 (Example for IRAK4-IN-1) | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility in DMSO | ≥ 4 mg/mL (≥ 11.85 mM) | [6][8] |

| Solubility in Water | Insoluble | [6][8] |

| Solubility in Ethanol | ~1 mg/mL | [6][8] |

Stock Solution Preparation Calculator

To prepare stock solutions of a desired molarity, use the following table to calculate the required volume of DMSO. The calculations are based on a molecular weight of 337.42 g/mol .

| Target Concentration | Mass of IRAK4-IN-X (mg) | Volume of DMSO to Add (mL) |

| 1 mM | 1 | 2.9637 |

| 5 | 14.8183 | |

| 10 | 29.6367 | |

| 5 mM | 1 | 0.5927 |

| 5 | 2.9637 | |

| 10 | 5.9273 | |

| 10 mM | 1 | 0.2964 |

| 5 | 1.4818 | |

| 10 | 2.9637 |

Experimental Protocols

Materials and Equipment

-

IRAK4-IN-X (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile, individually wrapped serological pipettes

-

Pipette controller

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Personal protective equipment (PPE): lab coat, gloves, safety glasses

-

Biological safety cabinet (BSC)

Protocol 1: Preparation of a 10 mM IRAK4-IN-X Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO.

-

Pre-dissolution Steps:

-

Before opening, bring the vial of powdered IRAK4-IN-X to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

-

Dissolution:

-